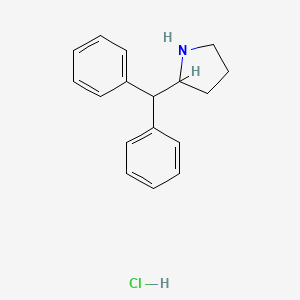(R)-2-(diphenylmethyl)pyrrolidine hydrochloride
CAS No.: 2242102-65-2
Cat. No.: VC17108296
Molecular Formula: C17H20ClN
Molecular Weight: 273.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2242102-65-2 |
|---|---|
| Molecular Formula | C17H20ClN |
| Molecular Weight | 273.8 g/mol |
| IUPAC Name | 2-benzhydrylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H |
| Standard InChI Key | KTGRJTGIWVDSKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(R)-2-(Diphenylmethyl)pyrrolidine hydrochloride is defined by the molecular formula C₁₇H₂₀ClN and a molecular weight of 273.8 g/mol . The IUPAC name, 2-benzhydrylpyrrolidine hydrochloride, reflects its structure: a pyrrolidine ring (a five-membered amine heterocycle) bonded to a diphenylmethyl group at the 2-position, with a hydrochloride salt form . The compound’s stereocenter at the 2-position confers chirality, critical for its role in asymmetric catalysis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 23627-61-4 | |
| Molecular Formula | C₁₇H₂₀ClN | |
| Molecular Weight | 273.8 g/mol | |
| Exact Mass | 273.128418 | |
| LogP (Partition Coefficient) | 4.70 | |
| PSA (Polar Surface Area) | 12.03 Ų |
Stereochemical Features
The (R) configuration at the 2-position ensures enantioselectivity in synthetic applications. The benzhydryl group enhances steric bulk, influencing reaction kinetics and product purity. X-ray crystallography and NMR studies confirm the compound’s planar chirality and conformational rigidity .
Spectral Data
-
¹H NMR (D₂O): δ 7.30–7.10 (m, 10H, aromatic), 3.85 (m, 1H, CH), 3.10–2.90 (m, 2H, pyrrolidine), 2.20–1.80 (m, 4H, pyrrolidine) .
-
IR (KBr): 2500–3000 cm⁻¹ (N⁺–H stretch), 1600–1450 cm⁻¹ (C=C aromatic) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride involves multi-step organic reactions, often starting from pyrrolidine precursors. A common pathway includes:
-
Formation of the Benzhydryl Moiety: Friedel-Crafts alkylation of pyrrolidine with benzyl chloride derivatives.
-
Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | Benzyl chloride, AlCl₃, 0–5°C, 12h | 75% | Column Chromatography |
| 2 | L-Tartaric acid, ethanol, reflux, 6h | 90% | Recrystallization |
| 3 | HCl (g), diethyl ether, 25°C, 2h | 95% | Filtration |
Industrial-Scale Optimization
Recent patents highlight innovations such as n-butyllithium-mediated coupling and sodium borohydride reduction, which improve yields from 37% to 56% while reducing costs . For example, substituting brominated precursors with 1,4-difluorobenzene in Grignard reactions enhances efficiency .
Applications in Asymmetric Synthesis
Chiral Auxiliary in Pharmaceuticals
The compound’s rigid structure and chiral center make it ideal for synthesizing enantiopure β-lactams and opioid analogs. For instance, it facilitates the production of levorphanol, a potent analgesic, by ensuring >99% enantiomeric excess (ee) .
Catalytic Asymmetric Hydrogenation
In palladium-catalyzed hydrogenations, (R)-2-(diphenylmethyl)pyrrolidine hydrochloride directs stereoselectivity in ketone reductions, achieving ee values up to 98% .
Comparison with Related Compounds
(S)-Enantiomer
The (S)-enantiomer exhibits lower receptor affinity (Ki = 320 nM for μ-opioid), underscoring the importance of stereochemistry.
Non-Chiral Analogues
Removing the benzhydryl group reduces MAO-B inhibition by 90%, highlighting the role of aromatic stacking .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume